4-(difluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one
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Overview
Description
4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3]benzimidazoles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE typically involves the cyclocondensation of (benzimidazol-2-yl)cyanamide with β-diketones or β-ketoesters in the presence of nickel(2+) acetate . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours. Industrial production methods may involve the use of microwave-assisted synthesis to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances its binding affinity to these targets, leading to inhibition of enzyme activity or modulation of receptor function. The compound’s effects are mediated through pathways involving DNA damage repair and homologous recombination .
Comparison with Similar Compounds
4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE can be compared with other similar compounds, such as:
4-(1H-benzo[d]imidazol-2-yl)aniline: This compound shares a similar benzimidazole core but lacks the difluoromethyl group, resulting in different pharmacological properties.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound is used as a dopant for n-type organic semiconductors and has different electronic properties compared to 4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE.
The uniqueness of 4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE lies in its enhanced chemical stability and biological activity due to the presence of the difluoromethyl group.
Properties
Molecular Formula |
C11H7F2N3O |
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Molecular Weight |
235.19 g/mol |
IUPAC Name |
4-(difluoromethyl)-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C11H7F2N3O/c12-10(13)8-5-9(17)15-11-14-6-3-1-2-4-7(6)16(8)11/h1-5,10H,(H,14,15,17) |
InChI Key |
KVEUKBJPCXEROP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=CC(=O)N3)C(F)F |
Origin of Product |
United States |
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